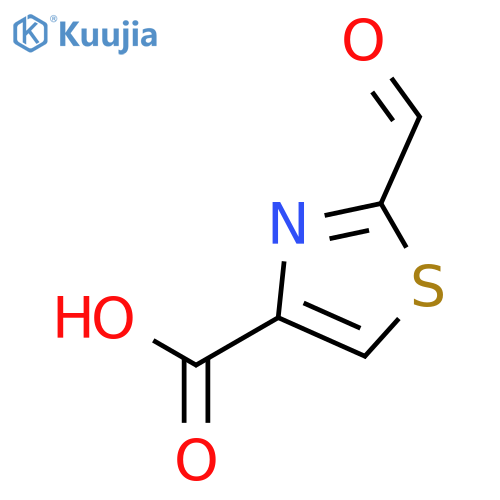

Cas no 89283-79-4 (2-formyl-1,3-thiazole-4-carboxylic acid)

89283-79-4 structure

商品名:2-formyl-1,3-thiazole-4-carboxylic acid

2-formyl-1,3-thiazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 4-Thiazolecarboxylicacid, 2-formyl-

- 2-formyl-1,3-thiazole-4-carboxylic acid

- 4-Thiazolecarboxylic acid, 2-formyl- (7CI)

- EN300-1168554

- DTXSID80665515

- 2-Formylthiazole-4-carboxylicacid

- 89283-79-4

- AKOS022715458

- 2-Formyl-4-thiazolecarboxylic acid

- CS-0266347

- 2-Formylthiazole-4-carboxylic acid

-

- インチ: InChI=1S/C5H3NO3S/c7-1-4-6-3(2-10-4)5(8)9/h1-2H,(H,8,9)

- InChIKey: DWYUJPDNWBOFEI-UHFFFAOYSA-N

- ほほえんだ: C1=C(N=C(S1)C=O)C(=O)O

計算された属性

- せいみつぶんしりょう: 156.983

- どういたいしつりょう: 156.983

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 161

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 95.5A^2

2-formyl-1,3-thiazole-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ0347-100MG |

2-formyl-1,3-thiazole-4-carboxylic acid |

89283-79-4 | 95% | 100MG |

¥ 1,009.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ0347-5G |

2-formyl-1,3-thiazole-4-carboxylic acid |

89283-79-4 | 95% | 5g |

¥ 12,097.00 | 2023-04-13 | |

| Chemenu | CM301489-1g |

2-formylthiazole-4-carboxylic acid |

89283-79-4 | 95% | 1g |

$1118 | 2021-08-18 | |

| Alichem | A059003595-25g |

2-Formylthiazole-4-carboxylic acid |

89283-79-4 | 95% | 25g |

$3714.48 | 2023-08-31 | |

| Alichem | A059003595-10g |

2-Formylthiazole-4-carboxylic acid |

89283-79-4 | 95% | 10g |

$2532.60 | 2023-08-31 | |

| Chemenu | CM301489-1g |

2-formylthiazole-4-carboxylic acid |

89283-79-4 | 95% | 1g |

$650 | 2022-12-28 | |

| Alichem | A059003595-5g |

2-Formylthiazole-4-carboxylic acid |

89283-79-4 | 95% | 5g |

$1672.32 | 2023-08-31 | |

| Enamine | EN300-1168554-10.0g |

2-formyl-1,3-thiazole-4-carboxylic acid |

89283-79-4 | 10g |

$3622.0 | 2023-06-08 | ||

| Enamine | EN300-1168554-50mg |

2-formyl-1,3-thiazole-4-carboxylic acid |

89283-79-4 | 50mg |

$876.0 | 2023-10-03 | ||

| Crysdot LLC | CD11027287-5g |

2-Formylthiazole-4-carboxylic acid |

89283-79-4 | 95+% | 5g |

$1126 | 2024-07-18 |

2-formyl-1,3-thiazole-4-carboxylic acid 関連文献

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

89283-79-4 (2-formyl-1,3-thiazole-4-carboxylic acid) 関連製品

- 921927-88-0(Methyl 2-formylthiazole-4-carboxylate)

- 221322-09-4(2-(hydroxymethyl)-1,3-thiazole-4-carboxylic acid)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:89283-79-4)2-formyl-1,3-thiazole-4-carboxylic acid

清らかである:99%

はかる:250mg

価格 ($):301.0